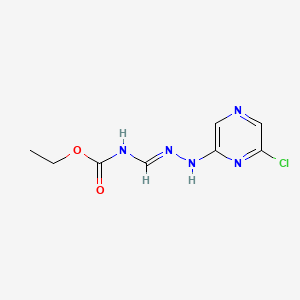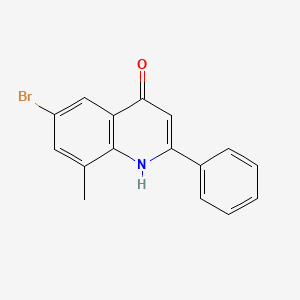
6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline is a quinoline derivative with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom at the 6th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline typically involves the bromination of 4-hydroxy-8-methyl-2-phenylquinoline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline is utilized in several scientific research fields :
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline: Lacks the bromine and methyl groups, resulting in different chemical and biological properties.
8-Methylquinoline: Lacks the hydroxyl and bromine groups, affecting its reactivity and applications.
2-Phenylquinoline: Lacks the hydroxyl, methyl, and bromine groups, leading to distinct properties.
Uniqueness: 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline is unique due to the presence of the bromine atom, hydroxyl group, methyl group, and phenyl group on the quinoline ring. These functional groups contribute to its distinctive chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1154912-74-9 |
|---|---|
Formule moléculaire |
C16H12BrNO |
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
6-bromo-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-7-12(17)8-13-15(19)9-14(18-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Clé InChI |
GZQGUFOIWIXLDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


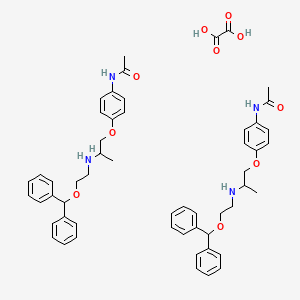
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
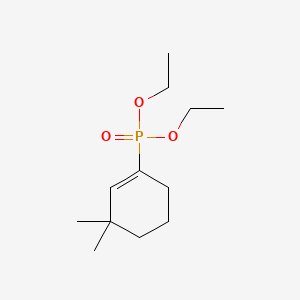

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)

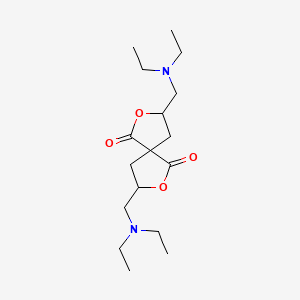
![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
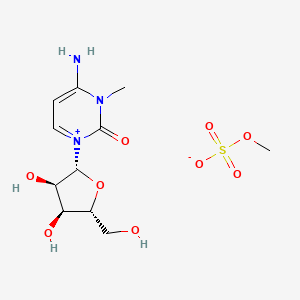
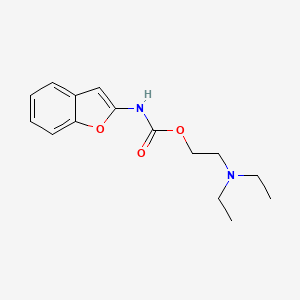
![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)

![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)
